molecular formula C10H11F3N2 B8676441 1-(2,4,5-Trifluorophenyl)piperazine CAS No. 255893-34-6

1-(2,4,5-Trifluorophenyl)piperazine

Cat. No.: B8676441
CAS No.: 255893-34-6
M. Wt: 216.20 g/mol
InChI Key: WVAKHIYATQYPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trifluorophenyl)piperazine is a high-purity chemical reagent of significant interest in advanced research and development. This compound serves as a versatile and valuable building block (synthon) in organic synthesis, particularly for the construction of more complex molecules. Its core structure, featuring a piperazine ring and a polyfluorinated phenyl group, is commonly explored in medicinal chemistry for creating novel bioactive compounds. Researchers value this scaffold for its potential application in developing ligands for various central nervous system (CNS) targets, given that related phenylpiperazine derivatives are known to interact with serotonin receptor subtypes. In parallel, the trifluoromethyl group is a prominent motif in agrochemical research, and this compound may be utilized in the synthesis of new candidates with potential herbicidal or antifungal properties. The presence of multiple fluorine atoms enhances the molecule's metabolic stability and lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Strictly for Research Use Only. This product is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

255893-34-6

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)piperazine

InChI

InChI=1S/C10H11F3N2/c11-7-5-9(13)10(6-8(7)12)15-3-1-14-2-4-15/h5-6,14H,1-4H2

InChI Key

WVAKHIYATQYPCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Research has shown that derivatives of piperazine can exhibit antidepressant properties by acting on serotonin receptors. For instance, compounds similar to 1-(2,4,5-Trifluorophenyl)piperazine have demonstrated high affinity for the 5-HT_1A receptor, which is crucial in mood regulation and anxiety disorders .
  • Anticancer Properties : Studies indicate that certain piperazine derivatives can inhibit tumor growth and metastasis. For example, compounds with similar structures have been shown to reduce chemotherapeutic resistance in cancer stem-like cells .
  • Antimicrobial Activity : The trifluoromethyl group enhances the biological activity of piperazine derivatives against various pathogens. Some studies suggest that these compounds can serve as effective antimicrobial agents.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The structure-activity relationship (SAR) of this compound has been explored to optimize its pharmacological properties. For instance:

Compound NameStructure FeaturesBiological Activity
1-(2,4-Difluorophenyl)piperazineSimilar piperazine core with difluoro substituentsAntidepressant effects
1-(Trifluoromethyl)phenylpiperazineContains trifluoromethyl but lacks methyl substitutionAntimicrobial properties
1-(Phenyl)piperazineSimple phenyl substitution without fluorineNeuroactive properties

This table illustrates how modifications to the piperazine structure can lead to varying biological activities.

Drug Development

The compound has been explored as a lead candidate for various therapeutic areas:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Research indicates that fluorinated piperazines can enhance the efficacy of DPP-4 inhibitors used in the treatment of type 2 diabetes mellitus. These compounds show improved binding affinity and selectivity compared to non-fluorinated analogs .
  • G Protein-Coupled Receptors (GPCRs) : The interaction of this compound with GPCRs has been studied extensively. Its ability to selectively bind to specific receptor subtypes makes it a promising candidate for developing drugs targeting neurological disorders .

Case Study 1: Antidepressant Efficacy

A study investigated the effects of a series of piperazine derivatives on serotonin receptor binding. The results indicated that compounds structurally related to this compound displayed enhanced binding affinity for the 5-HT_1A receptor compared to traditional antidepressants like fluoxetine. This suggests potential for developing more effective antidepressant therapies .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain piperazine derivatives could significantly inhibit the proliferation of breast cancer cells. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis. This highlights the potential of using trifluorinated piperazines in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on their substitution patterns . The table below highlights key structural and pharmacological differences between 1-(2,4,5-Trifluorophenyl)piperazine and its analogues:

Compound Name Substituent Position/Type Receptor Affinity Key Pharmacological Effects
This compound 2,4,5-F₃ on phenyl ring Hypothesized: 5-HT₁B/1C, 5-HT₂A Potential psychostimulant/hallucinogen (inferred from structural analogs)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ on phenyl ring 5-HT₁B/1C selective agonist Suppresses locomotor activity in rats; recreational psychostimulant
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl ring 5-HT₁B/1C, 5-HT₂C agonist Reduces ambulatory behavior; anxiolytic effects
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OCH₃ on phenyl ring 5-HT₂A partial agonist Hallucinogenic properties; weaker potency than amphetamines
1-(4-Fluorophenyl)piperazine (pFPP) 4-F on phenyl ring Non-selective 5-HT activity Limited behavioral effects; used in drug detection studies

Receptor Selectivity and Functional Outcomes

  • 5-HT₁B/1C Selectivity : TFMPP and mCPP are potent 5-HT₁B/1C agonists, with TFMPP exhibiting ~65-fold selectivity for 5-HT₁B over 5-HT₁A receptors . The trifluoromethyl group in TFMPP enhances lipophilicity and receptor binding compared to mCPP’s chloro substituent .
  • 5-HT₂A Activity: MeOPP and other 4-substituted phenylpiperazines (e.g., 4-methoxy, 4-fluoro) show affinity for 5-HT₂A receptors, linked to hallucinogenic effects .
  • Fluorination Impact : The 2,4,5-trifluorophenyl substitution in this compound likely increases metabolic stability (as seen in sitagliptin’s trifluorophenyl group ) but may reduce 5-HT₁B/1C affinity compared to TFMPP due to steric hindrance at the 2-position.

Behavioral and Therapeutic Implications

  • Locomotor Activity : TFMPP and mCPP suppress ambulatory behavior in rats via 5-HT₁B/1C activation, an effect blocked by 5-HT antagonists like metergoline .
  • Psychostimulant Use : TFMPP is a recreational drug with amphetamine-like effects but lower potency, often combined with BZP .
  • Therapeutic Potential: Fluorinated piperazines, such as those in sitagliptin, demonstrate the role of fluorine in enhancing drug stability and target engagement .

Preparation Methods

Direct Alkylation of Piperazine

The most straightforward route involves reacting piperazine with 1-chloro-2,4,5-trifluorobenzene under basic conditions. In a protocol analogous to benzhydrylpiperazine synthesis, Boc-protected piperazine reacts with the aryl chloride in toluene at 60–80°C for 6–8 hours. Deprotection using hydrochloric acid yields the free base. This method achieves moderate yields (50–65%) but requires excess piperazine to mitigate polyalkylation.

Reaction Conditions

  • Solvent: Toluene or dimethylformamide (DMF)

  • Base: Potassium hydroxide (KOH) or N,N-diisopropylethylamine (DIPEA)

  • Temperature: 60–80°C

  • Workup: Aqueous extraction followed by column chromatography.

Two-Step Protection-Deprotection Strategy

To enhance selectivity, piperazine is first protected with tert-butoxycarbonyl (Boc) groups. Boc-piperazine reacts with 1-chloro-2,4,5-trifluorobenzene in DMF at 100°C for 12 hours, followed by acidic deprotection (e.g., trifluoroacetic acid). This method improves monoalkylation efficiency, yielding 70–75% pure product.

Metal-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 1-bromo-2,4,5-trifluorobenzene and piperazine offers superior regioselectivity. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C, this method achieves 80–85% yield. Microwave-assisted protocols reduce reaction times from 24 hours to 2 hours.

Catalytic System

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene.

Ullmann-Type Coupling

Copper(I)-mediated coupling using 1-iodo-2,4,5-trifluorobenzene and piperazine in dimethyl sulfoxide (DMSO) at 120°C for 48 hours provides a cost-effective alternative. Yields range from 60–70%, with copper(I) iodide (CuI) and 1,10-phenanthroline as additives.

Reductive Amination and Alternative Routes

Reductive Amination of Trifluorophenyl Ketones

Although less common, reductive amination of 2,4,5-trifluorophenyl ketones with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol has been explored. This method suffers from low yields (30–40%) due to competing imine formation and requires stringent pH control.

Thiourea Intermediate Route

A thiocarbonyldiimidazole-assisted coupling, as demonstrated for pyridyl-piperazine derivatives, could be adapted. Reacting 2,4,5-trifluoroaniline with piperazine-1-carbothioamide in acetonitrile at 50°C forms a thiourea intermediate, which is subsequently reduced to the target compound. This route remains theoretical but merits investigation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Nucleophilic Substitution50–7590–95Simple setup, scalablePolyalkylation side reactions
Buchwald-Hartwig80–8598–99High selectivity, fast (microwave)Expensive catalysts, oxygen sensitivity
Ullmann Coupling60–7085–90Low-cost catalystsLong reaction times, moderate yields
Reductive Amination30–4075–80Mild conditionsLow efficiency, complex workup

Key Observations

  • Catalytic Efficiency: Palladium-based systems outperform copper catalysts in both yield and reaction time.

  • Solvent Impact: Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification.

  • Purification: Column chromatography with n-hexane/ethyl acetate (80:20) effectively isolates the product.

Experimental Procedures and Optimization

Stepwise Synthesis via NAS

  • Protection: Boc-piperazine (10 mmol) and 1-chloro-2,4,5-trifluorobenzene (12 mmol) are refluxed in toluene with KOH (15 mmol) for 8 hours.

  • Workup: The mixture is washed with 1M HCl, neutralized with NaOH, and extracted with ethyl acetate.

  • Deprotection: The Boc-protected intermediate is treated with 4M HCl in dioxane, stirred for 2 hours, and concentrated.

  • Purification: Recrystallization from ethanol yields white crystals (mp 158–160°C).

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 6.85 (m, 1H, Ar–H), 3.15 (t, J = 5.1 Hz, 4H, piperazine), 2.90 (t, J = 5.1 Hz, 4H, piperazine).

  • HRMS: m/z [M + H]⁺ calcd for C₁₀H₁₁F₃N₂: 231.0901; found: 231.0898 .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,5-Trifluorophenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Strategies : One-step nucleophilic aromatic substitution (SNAr) is commonly used, where piperazine reacts with 2,4,5-trifluorobromobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include Buchwald-Hartwig amination with palladium catalysts for improved regioselectivity .
  • Optimization : Solvent polarity (DMF > DMSO) and temperature control (>100°C reduces fluorophenyl stability) are critical. Yields range from 40–75%, with impurities often arising from incomplete substitution or byproducts like 1,2,4-trifluorobenzene derivatives. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How do physicochemical properties (e.g., pKa, solubility) impact experimental design for this compound?

Methodological Answer:

  • pKa Determination : Piperazine derivatives typically exhibit two pKa values due to the two amine groups. For this compound, potentiometric titration (298–323 K) predicts pKa₁ ≈ 9.2 (protonation at the secondary amine) and pKa₂ ≈ 5.4 (tertiary amine). These values guide buffer selection for stability studies or biological assays .
  • Solubility : The trifluorophenyl group confers lipophilicity (logP ≈ 2.8), requiring polar aprotic solvents (e.g., DMSO) for dissolution. Aqueous solubility is poor (<1 mg/mL at pH 7.4), necessitating co-solvents like cyclodextrins for in vitro assays .

Advanced Research Questions

Q. What analytical techniques are most robust for characterizing metabolic byproducts of this compound?

Methodological Answer:

  • Metabolite Identification : Use LC-HRMS (Q-TOF) with H/D exchange to detect oxidative desaturation or cyclization products. For example, metabolites similar to sitagliptin derivatives (e.g., cis/trans isomers from piperazine ring cyclization) require tandem MS/MS and ¹H/¹³C NMR for stereochemical resolution .
  • Quantification : UPLC-PDA at 254 nm effectively tracks parent compound degradation, with LOD ≈ 0.1 µg/mL. Validate methods using spiked plasma or microsomal matrices to account for matrix effects .

Q. How does structural modification of the trifluorophenyl group affect receptor selectivity in pharmacological studies?

Methodological Answer:

  • Receptor Profiling : In vitro binding assays (e.g., radioligand displacement for 5-HT₂A or α₁-adrenergic receptors) reveal that electron-withdrawing groups (e.g., -CF₃) enhance affinity for serotonin receptors. For instance, m-trifluoromethylphenylpiperazine analogs show 5-HT₂A Ki ≈ 12 nM vs. α₁ Ki > 1 µM, indicating >80-fold selectivity .
  • Functional Assays : Use isolated rat aorta or CHO-K1 cells expressing human receptors to measure functional antagonism (e.g., inhibition of 5-HT-induced vasoconstriction). EC₅₀ values correlate with substituent electronegativity .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. cardiotropic effects)?

Methodological Answer:

  • Data Reconciliation : Cross-validate results using isogenic bacterial strains (e.g., S. aureus ATCC 25923) and standardized MIC protocols. For cardiotropic effects, Langendorff-perfused heart models assess chronotropic responses, controlling for solvent artifacts (e.g., DMSO > 0.1% alters ion channels) .
  • Structural-Activity Analysis : Compare MICs (e.g., 16 µg/mL for Gram-positive bacteria) with receptor binding data. Lipophilic substituents (e.g., trifluoromethyl) may enhance membrane penetration but reduce aqueous stability, explaining variability in potency .

Key Research Gaps

  • In Vivo Pharmacokinetics : Limited data on oral bioavailability or blood-brain barrier penetration.
  • Ecotoxicity : No studies on environmental persistence or biodegradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.